3-(5-Bromo-2-fluorophenyl)-3-hydroxypropanoic acid

Description

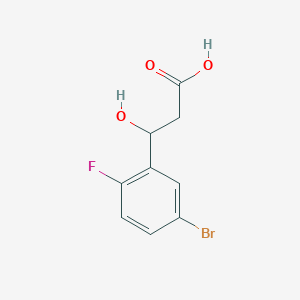

3-(5-Bromo-2-fluorophenyl)-3-hydroxypropanoic acid (CAS: 1094306-18-9) is a halogenated aromatic compound featuring a propanoic acid backbone substituted with hydroxyl, bromo, and fluoro groups. Its molecular formula is C₉H₈BrFO₃, with a molecular weight of 271.07 g/mol. The compound's structure includes a phenyl ring substituted with bromine at the 5-position and fluorine at the 2-position, connected to a 3-hydroxypropanoic acid moiety.

Properties

Molecular Formula |

C9H8BrFO3 |

|---|---|

Molecular Weight |

263.06 g/mol |

IUPAC Name |

3-(5-bromo-2-fluorophenyl)-3-hydroxypropanoic acid |

InChI |

InChI=1S/C9H8BrFO3/c10-5-1-2-7(11)6(3-5)8(12)4-9(13)14/h1-3,8,12H,4H2,(H,13,14) |

InChI Key |

DUQZOSHPCBDMPS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(CC(=O)O)O)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(5-Bromo-2-fluorophenyl)-3-hydroxypropanoic acid can be approached via chemical and biocatalytic routes. The key challenges include selective halogenation, functional group transformations, and stereoselective introduction of the hydroxypropanoic acid side chain.

Chemical Synthesis Routes

Halogenated Aromatic Intermediate Preparation

Starting Material : The preparation often begins with halogenated benzoic acid derivatives. For example, 5-bromo-2-fluorobenzoic acid or related halogenated phenyl compounds serve as precursors.

Bromination and Fluorination : Selective bromination at the 5-position and fluorination at the 2-position on the phenyl ring can be achieved via electrophilic aromatic substitution or by using commercially available halogenated starting materials. A patent describing a related preparation of 5-bromo-2-hydroxyanthranilic acid outlines a mild and high-yielding bromination method using hydrobromic acid under controlled pH and temperature conditions, which could be adapted for similar aromatic systems (bromination yield up to 95%).

Introduction of the Hydroxypropanoic Acid Side Chain

Aldehyde Intermediate Formation : The aromatic ring bearing the halogens is typically formylated or converted into an aldehyde intermediate (e.g., via Reimer-Tiemann or other formylation reactions). However, low yields in some formylation reactions prompt alternative routes such as bromination of pre-formylated intermediates to improve efficiency.

Claisen-Schmidt Condensation and Subsequent Transformations : The aldehyde intermediate can undergo condensation reactions with suitable nucleophiles or undergo reduction and oxidation steps to install the hydroxypropanoic acid moiety. For example, a Claisen-Schmidt condensation followed by hydrogenation and oxidation steps has been employed in related aromatic hydroxy acid syntheses.

Hydroxypropanoic Acid Formation : The hydroxypropanoic acid side chain can be introduced by nucleophilic addition to the aldehyde, followed by oxidation or reduction steps to achieve the hydroxy acid functionality.

Representative Chemical Synthesis Table

Biocatalytic Synthesis Routes

Recent advances in biocatalysis offer greener and more selective methods for synthesizing fluorinated hydroxy acids.

Biosynthesis Using 2-Fluoromalonic Acid

Substrate : 2-Fluoromalonic acid (2-FMA) serves as a fluorine source.

Enzymatic Catalysis : Enzymes such as MatBrp (malonyl-CoA synthetase) and MCR (malonyl-CoA reductase) catalyze the conversion of 2-FMA to 2-fluoro-3-hydroxypropionic acid (2-F-3-HP), a close analogue of the target compound.

Genetic Engineering : A four-gene, two-plasmid system has been constructed to express these enzymes in microbial hosts, enabling biosynthesis under mild, environmentally friendly conditions.

Advantages : This biocatalytic method uses green substrates and solvents, operates under mild conditions, and avoids toxic waste generation. It is also adaptable to synthesize analogues with varied halogen substitutions.

Biocatalytic Synthesis Table

| Parameter | Details |

|---|---|

| Substrate | 2-Fluoromalonic acid (2-FMA) |

| Enzymes | MatBrp, MCR |

| Host System | Engineered microbial strains |

| Reaction Conditions | Mild temperature, aqueous media |

| Product | 2-Fluoro-3-hydroxypropionic acid (2-F-3-HP) |

| Advantages | Green, scalable, selective, low waste |

Summary Table of Preparation Methods

| Methodology | Key Features | Advantages | Limitations |

|---|---|---|---|

| Chemical Synthesis | Multi-step halogenation, formylation, condensation, reduction/oxidation | Well-established, adaptable to various substrates | Moderate yields, multiple steps, potential harsh conditions |

| Biocatalytic Synthesis | Enzymatic conversion of 2-fluoromalonic acid to hydroxy acid | Green, mild conditions, selective, low waste | Requires genetic engineering, enzyme availability |

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-fluorophenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The bromine and fluorine substituents can be reduced under specific conditions.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Hydrogen gas (H2) with a palladium catalyst.

Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products Formed

Oxidation: 3-(5-Bromo-2-fluorophenyl)-3-oxopropanoic acid.

Reduction: 3-(2-Fluorophenyl)-3-hydroxypropanoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-Bromo-2-fluorophenyl)-3-hydroxypropanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-fluorophenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets. The bromine and fluorine substituents can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The hydroxy group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

3-(3-Bromo-2-fluorophenyl)propanoic Acid (CAS: 1261814-91-8)

3-(4-Fluoro-2-methylphenyl)-3-hydroxypropanoic Acid (CAS: 1250040-93-7)

- Molecular Formula : C₁₀H₁₁FO₃

- Key Differences : Replaces bromine with a methyl group at the 2-position and fluorine at the 4-position.

- The electron-donating methyl group also alters the aromatic ring’s electronic profile compared to the electron-withdrawing bromine in the target compound .

3-(5-Bromo-2-methoxyphenyl)propanoic Acid (CAS: 82547-30-6)

- Molecular Formula : C₁₀H₁₁BrO₃

- Key Differences : Substitutes fluorine with a methoxy group.

- Impact : The methoxy group enhances electron density on the aromatic ring via resonance, increasing susceptibility to electrophilic substitution reactions. This contrasts with the fluorine’s electron-withdrawing effect .

Functional Group Modifications

3-(3-Hydroxyphenyl)-3-hydroxypropanoic Acid

- Key Differences : Retains the hydroxyl group but lacks halogen substituents.

- Impact : Demonstrated biological relevance as a urinary metabolite linked to gut microbiota activity . The absence of halogens reduces molecular weight (218.21 g/mol) and alters pharmacokinetic properties, such as metabolic stability .

3-(1H-Benzimidazol-2-yl)-3-hydroxypropanoic Acid (CAS: 99072-13-6)

- Key Differences : Replaces the bromo-fluorophenyl group with a benzimidazole ring.

- Impact : The benzimidazole moiety enables π-π stacking interactions and enhances binding to biomolecules, making it a candidate for enzyme inhibition studies .

Acidity and Solubility

- Target Compound: The β-hydroxyl group lowers the pKa of the carboxylic acid (~3.8), enhancing water solubility compared to non-hydroxylated analogs.

- Comparison: 3-(3-Bromo-2-fluorophenyl)propanoic Acid: Higher logP (2.1 vs. 1.5) due to reduced polarity . 3-(4-Fluoro-2-methylphenyl)-3-hydroxypropanoic Acid: Increased steric bulk reduces solubility in aqueous media .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | pKa (Carboxylic Acid) | logP |

|---|---|---|---|---|---|

| 3-(5-Bromo-2-fluorophenyl)-3-hydroxypropanoic acid | C₉H₈BrFO₃ | 271.07 | 5-Br, 2-F, β-OH | ~3.8 | 1.5 |

| 3-(3-Bromo-2-fluorophenyl)propanoic acid | C₉H₈BrFO₂ | 247.06 | 3-Br, 2-F | ~4.5 | 2.1 |

| 3-(4-Fluoro-2-methylphenyl)-3-hydroxypropanoic acid | C₁₀H₁₁FO₃ | 198.19 | 4-F, 2-CH₃, β-OH | ~3.9 | 1.8 |

| 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid | C₉H₁₀O₄ | 182.17 | 3-OH, β-OH | ~3.7 | 0.9 |

Biological Activity

3-(5-Bromo-2-fluorophenyl)-3-hydroxypropanoic acid is a compound of significant interest due to its unique structural features and potential biological activities. The presence of halogen substituents, particularly bromine and fluorine, enhances its interaction with biological targets, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, enzyme interactions, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 278.08 g/mol. The compound's structure includes:

- A hydroxy group (-OH)

- A carboxylic acid group (-COOH)

- A brominated and fluorinated phenyl ring

This unique arrangement contributes to its biological activity by facilitating interactions with various enzymes and receptors.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. The halogen atoms enhance binding affinity to specific enzymes, which can lead to selective inhibition or activation of target proteins. For instance, studies have shown that compounds with similar structures can inhibit enzymes involved in metabolic pathways, potentially affecting physiological processes such as inflammation and cell proliferation.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains. Its effectiveness in combating infections has been attributed to its ability to disrupt bacterial cell wall synthesis and interfere with metabolic functions. This property makes it a potential candidate for developing new antibiotics.

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound may modulate inflammatory responses. Research suggests that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of chronic inflammatory diseases. This effect is particularly relevant for conditions such as arthritis and other autoimmune disorders.

The mechanism through which this compound exerts its biological effects involves multiple pathways:

- Hydrophobic Interactions : The fluorophenyl group enhances hydrophobic interactions with target proteins, increasing binding affinity.

- Hydrogen Bonding : The hydroxy and carboxylic acid groups facilitate hydrogen bonding and ionic interactions with active sites on enzymes or receptors.

- Pathway Modulation : By interacting with specific molecular targets, the compound can modulate various signaling pathways, influencing cell behavior and physiological responses.

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

- Inhibition of Cancer Cell Proliferation : A study evaluated the compound's effect on L1210 mouse leukemia cells, demonstrating potent inhibition of cell proliferation with IC50 values in the nanomolar range. This suggests a potential role in cancer therapy .

- Antinociceptive Activity : In vivo experiments showed that derivatives of this compound exhibited antinociceptive properties in rodent models of neuropathic pain without inducing motor deficits. This highlights its potential for pain management .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| 2-Amino-3-(5-bromo-2-fluorophenyl)-3-hydroxypropanoic acid | Enzyme inhibition | Enhanced binding due to halogen substituents |

| Methyl 3-(5-bromo-2-fluorophenyl)-2-hydroxypropanoate | Antimicrobial | Disruption of bacterial cell wall synthesis |

| (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid | Antinociceptive | Modulation of pain pathways |

Q & A

Q. How can the synthesis of 3-(5-Bromo-2-fluorophenyl)-3-hydroxypropanoic acid be optimized to enhance yield and purity?

Methodological Answer: Synthesis optimization involves:

- Reagent Selection : Use anhydrous tetrahydrofuran (THF) and activated zinc powder under nitrogen protection to minimize side reactions and improve intermediate stability .

- Catalytic Conditions : Explore palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acid derivatives (e.g., 4-bromo-2-fluorophenylboronic acid) for regioselective functionalization .

- Purification : Employ gradient column chromatography or recrystallization with polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) to isolate high-purity product .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use -NMR and -NMR to confirm the positions of bromine and fluorine substituents on the phenyl ring, with typical deshielding observed for ortho-fluorine (δ ~ -110 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (MW = 273.06 g/mol) via electrospray ionization (ESI) in negative ion mode .

- HPLC-PDA : Employ reverse-phase C18 columns with UV detection at 254 nm to assess purity (>98% by area normalization) .

Advanced Research Questions

Q. How do electronic effects of the 5-bromo-2-fluorophenyl substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Mechanistic Studies : Perform density functional theory (DFT) calculations to map electron density distribution, revealing bromine’s electron-withdrawing effect enhances electrophilicity at the para-position, facilitating nucleophilic aromatic substitution .

- Experimental Validation : Compare reaction rates with analogs (e.g., 5-chloro-2-fluorophenyl derivatives) using kinetic isotope effect (KIE) studies to isolate electronic vs. steric contributions .

Q. How can computational methods predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding affinities with target enzymes (e.g., cyclooxygenase-2) by leveraging the hydroxyl group’s hydrogen-bonding potential .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like LogP (predicted ~2.1) and polar surface area (PSA ~57 Ų) to correlate structure with anti-inflammatory activity .

Q. What strategies resolve contradictions in experimental data, such as unexpected byproducts during synthesis?

Methodological Answer:

- Byproduct Identification : Apply LC-MS/MS to detect intermediates (e.g., dihydroxypropanoic acid derivatives) formed via hydroxyl group oxidation under acidic conditions .

- Reaction Monitoring : Use in situ FTIR to track carbonyl stretching (1700–1750 cm) and optimize reaction quenching times to minimize degradation .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Methodological Answer:

- Forced Degradation Studies : Incubate the compound in buffers (pH 1–13) at 40–60°C for 24–72 hours. Monitor degradation via UPLC-UV and identify products using tandem mass spectrometry .

- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life at room temperature from accelerated stability data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.